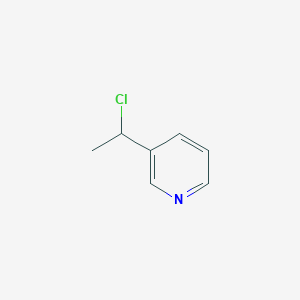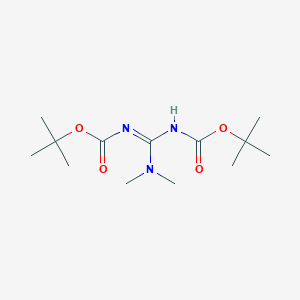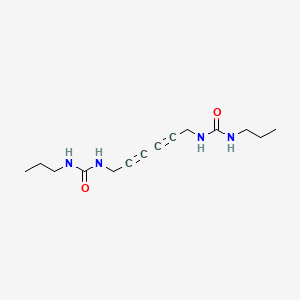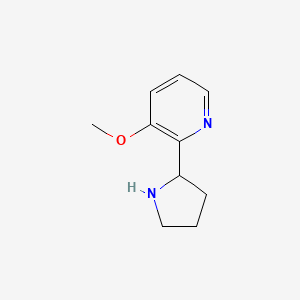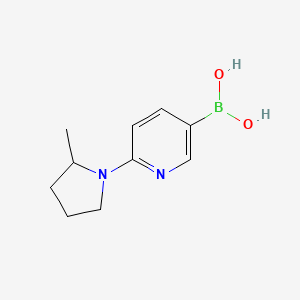
(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds in an anti-Markovnikov manner . The compound can also be synthesized through the reaction of 2-methyl-5-pyridinetrifluoromethanesulfonate with bis(pinacolato)diboron .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, bases (e.g., potassium carbonate)
Conditions: Mild temperatures, typically around 50-80°C, in an inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In chemistry, (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules, which are essential in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Used in similar Suzuki-Miyaura coupling reactions.
6-Methoxy-3-pyridinylboronic acid: Another variant used in cross-coupling reactions.
Uniqueness: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its pyrrolidine ring enhances its stability and reactivity compared to other boronic acids .
Propriétés
Formule moléculaire |
C10H15BN2O2 |
|---|---|
Poids moléculaire |
206.05 g/mol |
Nom IUPAC |
[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c1-8-3-2-6-13(8)10-5-4-9(7-12-10)11(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3 |
Clé InChI |
GFPRBOGEEFJULV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)N2CCCC2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


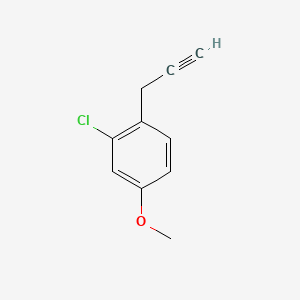
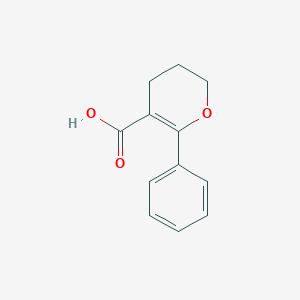
![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
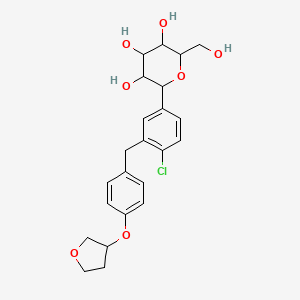
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)
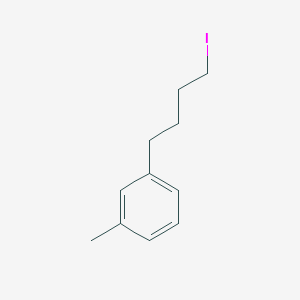
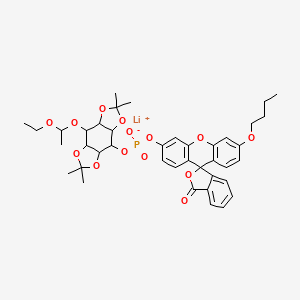
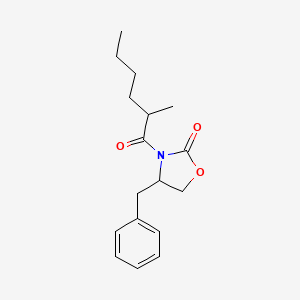
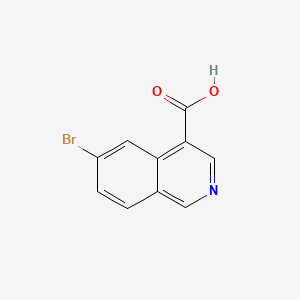
![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
